molecular formula C7H8BFN2O3 B1307233 3-Fluoro-4-hydrazinocarbonylphenylboronic acid CAS No. 850568-06-8

3-Fluoro-4-hydrazinocarbonylphenylboronic acid

Cat. No.: B1307233
CAS No.: 850568-06-8
M. Wt: 197.96 g/mol
InChI Key: HKIPNGLGNVCWCT-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydrazinocarbonylphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFN2O3 and its molecular weight is 197.96 g/mol. The purity is usually 95%.
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Scientific Research Applications

Density Functional Theory Analysis

The geometric structure of 3-fluoro-4-formylphenylboronic acid (a closely related compound to 3-Fluoro-4-hydrazinocarbonylphenylboronic acid) was investigated using Density Functional Theory (DFT). This study highlighted the molecule's electronic structure properties, including HOMO-LUMO and Molecular Electrostatic Potential (MEP), providing foundational insights into its reactivity and potential applications in material science (E. B. Şaş & M. Kurt, 2018).

Enzyme-free Glucose Sensing

A study focused on synthesizing a monomer for enzyme-free glucose sensing at physiological conditions, demonstrating the potential of fluoro-containing phenylboronic acid derivatives in biomedical applications, particularly in non-enzymatic glucose monitoring devices (Wenjing Bao et al., 2021).

Antifungal Activity

Formylphenylboronic acids, including fluoro-substituted variants, showed promising antifungal activity against various fungal strains. The presence of a fluorine substituent significantly impacted the antifungal effectiveness, indicating the potential of these compounds in developing new antifungal agents (Krzysztof M Borys et al., 2019).

Lewis Acid Receptors for Fluoride Ions

Organoboron compounds, including those with fluoro-substituents, have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. This application is crucial in environmental monitoring and public health, offering a pathway for the selective detection of fluoride ions (Martyna Jańczyk et al., 2012).

Investigational New Drugs

The antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, including fluoro-substituted compounds, was evaluated, showing significant anticancer activities. This research opens avenues for the development of novel anticancer agents based on boronic acid derivatives (Mateusz Psurski et al., 2018).

Safety and Hazards

The compound is identified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and if inhaled, the victim should be moved to fresh air .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-hydrazinocarbonylphenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to bind with sugars, which makes it useful in the study of carbohydrate-related processes The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. It is hypothesized that this compound can influence cell function by interacting with cell signaling pathways and gene expression. For instance, its interaction with enzymes involved in metabolic pathways could lead to changes in cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biochemical activity . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound may influence gene expression by modifying the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. This compound is stable when stored at temperatures between 2-8°C . Over time, it may degrade, leading to a decrease in its effectiveness. Long-term effects on cellular function have not been extensively studied, but it is important to consider the potential for degradation products to influence experimental outcomes .

Dosage Effects in Animal Models

It is expected that the compound’s activity would vary with dosage, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to bind with sugars suggests its involvement in carbohydrate metabolism . Additionally, it may affect metabolic flux and metabolite levels by inhibiting or modifying the activity of key enzymes in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues or cellular compartments would depend on these interactions and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is likely that the compound’s activity and function are influenced by its localization within specific cellular compartments. Targeting signals or post-translational modifications may direct the compound to particular organelles, where it can exert its biochemical effects .

Properties

IUPAC Name

[3-fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIPNGLGNVCWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NN)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395468
Record name [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-06-8
Record name 4-Borono-2-fluorobenzoic acid 1-hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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